molecular formula C12H17NO B15213057 3-(1,3-Dimethylpyrrolidin-3-yl)phenol CAS No. 2093-29-0

3-(1,3-Dimethylpyrrolidin-3-yl)phenol

Cat. No.: B15213057
CAS No.: 2093-29-0
M. Wt: 191.27 g/mol
InChI Key: WNFFIEOSTPUMGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Dimethylpyrrolidin-3-yl)phenol is an organic compound that belongs to the class of phenols and pyrrolidines It is characterized by a phenol group attached to a pyrrolidine ring, which is substituted with two methyl groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Dimethylpyrrolidin-3-yl)phenol typically involves the reaction of a substituted pyrrolidine with a phenol derivative. One common method includes the alkylation of 3-hydroxyphenol with 1,3-dimethylpyrrolidine under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the high quality of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the phenol group, leading to the formation of quinones.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions to achieve selective substitution.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Various reduced derivatives of the original compound.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

3-(1,3-Dimethylpyrrolidin-3-yl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(1,3-Dimethylpyrrolidin-3-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active sites, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 3-(1,3-Dimethylpyrrolidin-3-yl)methanamine
  • 3-(1,3-Dimethylpyrrolidin-3-yl)aniline
  • 3-(1,3-Dimethylpyrrolidin-3-yl)benzyl alcohol

Comparison: Compared to its analogs, 3-(1,3-Dimethylpyrrolidin-3-yl)phenol is unique due to the presence of the phenol group, which imparts distinct chemical reactivity and biological activity. The phenol group allows for additional hydrogen bonding and redox reactions, making this compound more versatile in various applications.

Properties

CAS No.

2093-29-0

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3-(1,3-dimethylpyrrolidin-3-yl)phenol

InChI

InChI=1S/C12H17NO/c1-12(6-7-13(2)9-12)10-4-3-5-11(14)8-10/h3-5,8,14H,6-7,9H2,1-2H3

InChI Key

WNFFIEOSTPUMGJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(C1)C)C2=CC(=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.